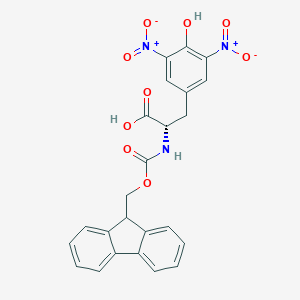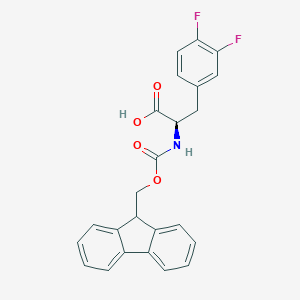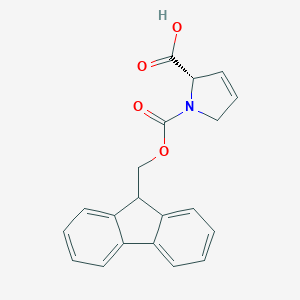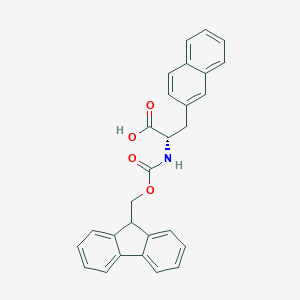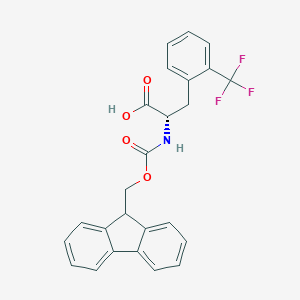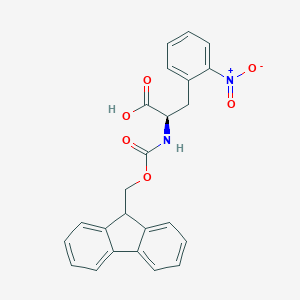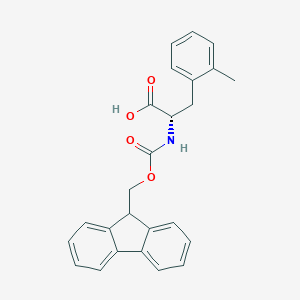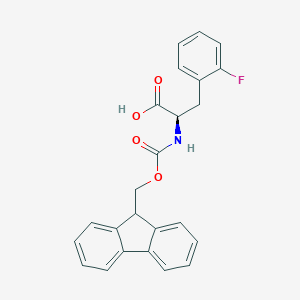
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, also known as FMOC-Cl, is an organic acid with a wide range of applications in both scientific research and in laboratory experiments. It is a valuable reagent in the synthesis of peptides, proteins, and other biomolecules, as well as a useful tool in the study of their structure and function. FMOC-Cl has also been used in a variety of other scientific applications, including the analysis of DNA, RNA, and other biomolecules.
Scientific Research Applications
Chemical Modification and Prodrug Development
Studies on the chemical modification of cefotiam, a cephalosporin antibiotic, have included derivatives related to (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid. The synthesis of orally active 1-(alkyl substituted cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam has been explored. Among these, the 1-(cyclohexyloxycarbonyloxy)butyl ester showed the highest oral bioavailability, indicating the potential of cyclohexyloxycarbonyloxy groups in improving drug absorption (Nishimura et al., 1987).
Environmental Toxicology
Research into the acute toxicities of fluorene derivatives, including fluorene-1-carboxylic acid and fluorene-9-carboxylic acid, on zebrafish embryos has shown that these compounds can cause significant developmental toxicities. The study revealed that specific carboxylation on fluorene increases acute toxicity, leading to morphological changes and altered gene expression in zebrafish embryos (Kim et al., 2020).
Immunogenicity and Vaccine Development
The synthesis of a Lewis(y) (Le(y)) tetrasaccharide modified by a 9-fluorenylmethoxycarbonate group has been investigated for its potential in vaccine development. The study found that certain linkers can suppress the immunogenicity of weak antigens, such as self-antigens, which is crucial for designing effective cancer vaccines (Buskas et al., 2004).
Pharmacokinetics and Drug Metabolism
Investigations into the metabolism of specific drug compounds, such as 6-chloro-5-cyclohexylindane-1-carboxylic acid, have highlighted the importance of understanding drug biotransformation for therapeutic efficacy. Identifying metabolites and their pathways is crucial for drug design and safety evaluation (Kanai et al., 1973).
Mechanism of Action
Target of Action
It’s known that this compound is a blocked beta-amino acid , which suggests that it may interact with proteins or enzymes that recognize or process amino acids.
Mode of Action
As a blocked beta-Amino Acid , it likely participates in peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which prevents unwanted side reactions.
Biochemical Pathways
Given its role in peptide synthesis , it may influence protein production and modification pathways.
Result of Action
As a component in peptide synthesis , it may contribute to the production of specific peptide sequences, potentially influencing cellular functions related to these peptides.
Action Environment
The action, efficacy, and stability of Fmoc-cis-1,3-aminocyclohexane carboxylic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that temperature can affect its stability. pH, solvent conditions, and the presence of other reactive substances could also impact its action and efficacy.
properties
IUPAC Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373280 | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312965-05-2 | |
| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

